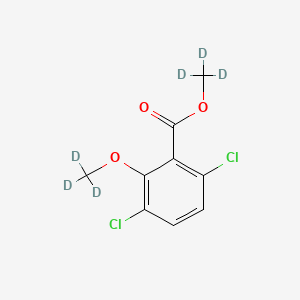

Dicamba methyl ester-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C9H8Cl2O3 |

|---|---|

分子量 |

241.10 g/mol |

IUPAC名 |

trideuteriomethyl 3,6-dichloro-2-(trideuteriomethoxy)benzoate |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3/i1D3,2D3 |

InChIキー |

AWSBKDYHGOOSML-WFGJKAKNSA-N |

異性体SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1C(=O)OC([2H])([2H])[2H])Cl)Cl |

正規SMILES |

COC1=C(C=CC(=C1C(=O)OC)Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dicamba Methyl Ester-d6: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of Dicamba methyl ester-d6. This deuterated analog of the herbicide Dicamba methyl ester is a critical tool in analytical and research settings, primarily serving as an internal standard for quantitative analysis.

Chemical Properties

This compound is the isotopically labeled version of Dicamba methyl ester, where the six hydrogen atoms on the methyl ester and methoxy (B1213986) groups have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, a key feature for its use in mass spectrometry-based analytical methods.

Below is a summary of the known and estimated chemical properties for both Dicamba methyl ester and its deuterated form.

| Property | Dicamba Methyl Ester | This compound |

| Molecular Formula | C₉HⲈCl₂O₃ | C₉H₂D₆Cl₂O₃ |

| Molecular Weight | 235.06 g/mol [1] | 241.10 g/mol |

| CAS Number | 6597-78-0[1] | Not available |

| Appearance | Off-white solid | Off-white solid |

| Boiling Point | ~336 °C (estimated)[2] | Not available |

| Density | ~1.4 g/cm³ (estimated)[2] | Not available |

| Solubility | Slightly soluble in chloroform (B151607) and methanol[2] | Slightly soluble in chloroform and methanol (B129727) |

| Storage Temperature | 2-8°C[2] or -20°C[] | 2-8°C or -20°C |

Synthesis of this compound

The synthesis of this compound involves the esterification of its parent compound, Dicamba (3,6-dichloro-2-methoxybenzoic acid), using a deuterated methylating agent. The general approach is to introduce the trideuteromethyl group onto the carboxylic acid moiety of Dicamba.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is through the reaction of Dicamba with a deuterated methylating agent in the presence of a suitable catalyst or base.

Reaction:

3,6-dichloro-2-methoxybenzoic acid (Dicamba) + (CD₃)₂SO₄ → Methyl-d₃ 3,6-dichloro-2-(methoxy-d₃)benzoate (this compound)

A more detailed, two-step synthesis can also be envisioned to ensure specific labeling of the ester group.

Caption: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

Dicamba (3,6-dichloro-2-methoxybenzoic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Deuterated methanol (CD₃OD)

-

Pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Formation of Dicamba Acid Chloride

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dicamba (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude Dicamba acid chloride.

Step 2: Esterification with Deuterated Methanol

-

Dissolve the crude Dicamba acid chloride in anhydrous dichloromethane.

-

Cool the solution to 0°C.

-

In a separate flask, prepare a solution of deuterated methanol (CD₃OD, 1.5 equivalents) and pyridine (1.5 equivalents) in anhydrous dichloromethane.

-

Add the CD₃OD/pyridine solution dropwise to the stirred solution of Dicamba acid chloride.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a 5% sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure this compound. The purity and identity of the final product should be confirmed by NMR and mass spectrometry.

Analytical Applications and Experimental Workflow

This compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the detection of Dicamba and its metabolites in various matrices like soil, water, and agricultural products.[4]

The use of a deuterated internal standard is crucial for accurate quantification as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations in sample preparation and instrument response.

Experimental Workflow for Quantification of Dicamba using LC-MS/MS with this compound as Internal Standard

Caption: General workflow for the quantification of Dicamba using a deuterated internal standard.

Detailed Protocol for Sample Analysis (General)

1. Sample Preparation:

-

Extraction: A known amount of the sample (e.g., 1 gram of soil or 10 mL of water) is accurately weighed or measured. A precise amount of this compound internal standard solution is added (spiked) into the sample. The analytes are then extracted from the sample matrix using a suitable organic solvent (e.g., acetonitrile, methanol).

-

Cleanup: The extract is often subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components. This step is crucial for improving the accuracy and sensitivity of the analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatograph. A C18 or similar reversed-phase column is typically used to separate Dicamba and this compound from other compounds in the sample. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of acid (e.g., formic acid), is employed.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Dicamba and this compound.

-

For Dicamba: Precursor ion (e.g., m/z 221) is selected and fragmented to produce a specific product ion (e.g., m/z 177).

-

For this compound: Precursor ion (e.g., m/z 227) is selected and fragmented to produce a specific product ion (e.g., m/z 183).

-

3. Quantification:

-

Calibration Curve: A series of calibration standards containing known concentrations of Dicamba and a fixed concentration of this compound are prepared and analyzed. A calibration curve is constructed by plotting the ratio of the peak area of Dicamba to the peak area of this compound against the concentration of Dicamba.

-

Concentration Determination: The peak areas of Dicamba and this compound in the unknown sample are measured. The peak area ratio is calculated and used to determine the concentration of Dicamba in the sample by interpolation from the calibration curve.

This comprehensive guide provides essential information for researchers and scientists working with this compound. The provided protocols and workflows offer a solid foundation for its synthesis and application in quantitative analytical studies.

References

An In-depth Technical Guide to the Stability and Storage of Dicamba Methyl Ester-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Dicamba (B1670444) methyl ester-d6, a deuterated internal standard crucial for accurate quantitative analysis in various research and development applications. Understanding the stability profile of this compound is paramount for ensuring data integrity and the reliability of experimental outcomes.

Overview and Chemical Properties

Dicamba methyl ester-d6 is the deuterated analog of Dicamba methyl ester, a selective herbicide. The deuterium (B1214612) labeling on the methoxy (B1213986) group provides a distinct mass shift, making it an ideal internal standard for chromatographic and mass spectrometric analyses.

Chemical Structure:

-

IUPAC Name: Methyl 3,6-dichloro-2-(methoxy-d3)benzoate

-

CAS Number: Not broadly available, associated with the unlabeled form 6597-78-0.

-

Molecular Formula: C₉H₅D₃Cl₂O₃

-

Molecular Weight: Approximately 238.08 g/mol

Recommended Storage Conditions

To maintain the integrity and ensure the long-term stability of this compound, the following storage conditions are recommended. These are general guidelines, and it is critical to always refer to the Certificate of Analysis (CoA) provided by the supplier for specific instructions.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C.[1] Short-term: 4°C. | Minimizes chemical degradation and potential for solvent evaporation from solutions. |

| Light | Store in the dark, using amber vials or light-blocking containers. | Protects the compound from photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) where possible, especially for neat materials or long-term storage of solutions. | Prevents oxidation. |

| Container | Use tightly sealed, appropriate glass vials. | Prevents contamination and solvent evaporation. |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, pH, and the solvent used for dissolution. The primary degradation pathways for the parent compound, dicamba, are photolysis and microbial degradation; it is noted to be generally stable to hydrolysis.[2]

Hydrolytic Stability

Photostability

Dicamba, the parent compound, is known to degrade under UV light.[2] The photolytic half-life of dicamba in aqueous solutions at pH 7 has been reported to be as short as 0.72 hours under specific UVB lamp irradiation and 13.4 hours in a solar simulator.[2] Therefore, it is crucial to protect this compound from light exposure to prevent photodegradation.

Table of Dicamba Photolytic Half-life (Aqueous Solution, pH 7) [2]

| Light Source | Wavelength | Half-life (t½) |

| Rayonet UVB lamps | 280-340 nm | 0.72 hours |

| Q-Sun solar simulator | >300 nm | 13.4 hours |

Thermal Stability

Storing this compound at the recommended low temperatures (-20°C for long-term) is essential to minimize thermal degradation. Elevated temperatures can accelerate degradation reactions. For quantitative analysis, it is critical to ensure the stability of the standard throughout the entire analytical process, including sample preparation and instrument run time.

Stability of the Deuterium Label

The deuterium atoms in the methoxy-d6 group are covalently bonded to carbon and are generally stable. However, the potential for hydrogen-deuterium (H/D) exchange should be considered, particularly under harsh acidic or basic conditions, or in the presence of certain catalysts.[4] For most analytical applications using typical solvents like methanol (B129727) or acetonitrile (B52724) and operating under neutral or mildly acidic/basic conditions, the d6-label is expected to be stable.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound within a specific experimental matrix or solvent, it is best practice to perform a stability study. The following outlines a general protocol that can be adapted for this purpose.

Objective

To evaluate the short-term and long-term stability of this compound in a specific solvent and storage condition.

Materials

-

This compound

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Amber glass vials with screw caps

-

Analytical instrument (e.g., LC-MS/MS, GC-MS)

-

Refrigerator and/or freezer set to the desired storage temperatures

Experimental Workflow

Caption: Workflow for a stability study of this compound.

Data Analysis

The stability of the compound is assessed by comparing the analytical response (e.g., peak area) or calculated concentration at each time point to the initial (Time 0) measurement. A common acceptance criterion is that the concentration should remain within ±10-15% of the initial value.

Potential Degradation Pathway

The primary degradation product of the parent compound, dicamba, through microbial action is 3,6-dichlorosalicylic acid (DCSA), formed by O-demethylation. Photodegradation can lead to other products. While a detailed degradation pathway for this compound is not extensively documented, hydrolysis of the ester bond would yield dicamba-d3 (B20954) and methanol.

Caption: Potential hydrolytic degradation of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of low temperature, protection from light, and in a tightly sealed container. The primary stability concerns are photodegradation and, to a lesser extent, hydrolysis of the methyl ester under non-neutral pH conditions. For critical applications, it is strongly advised to perform in-house stability studies in the relevant solvent and matrix to ensure the accuracy and reliability of quantitative results. Always consult the supplier's Certificate of Analysis for the most specific and up-to-date storage and handling information.

References

A Technical Guide to Sourcing and Utilizing High-Purity Dicamba Methyl Ester-d6 for Analytical Applications

For researchers, scientists, and professionals engaged in drug development and environmental analysis, the procurement of high-purity stable isotope-labeled internal standards is critical for accurate quantification of target analytes. This guide provides a comprehensive overview of reputable suppliers for high-purity Dicamba methyl ester-d6, a crucial internal standard for the analysis of the herbicide Dicamba. Furthermore, it outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Sourcing High-Purity this compound

The selection of a reliable supplier for analytical standards is paramount to ensure the accuracy and reproducibility of experimental results. Several reputable vendors specialize in the synthesis and distribution of high-purity, stable isotope-labeled compounds. Below is a summary of suppliers offering this compound, complete with available specifications.

| Supplier | Product Name | Purity/Concentration | Solvent | Catalog Number |

| MedchemExpress | This compound | Not specified | Solid/Neat | HY-W134546S |

| BOC Sciences | Dicamba-methyl ester-[d6] | Not specified | Not specified | Not specified |

| Capital Analytical | D6-Dicamba-methyl ester | 100 µg/ml (99.5 ATOM% D) | Acetone | 673852 |

Note: Purity and availability should be confirmed directly with the supplier, as these may vary by lot. Requesting a Certificate of Analysis (CoA) is strongly recommended to obtain detailed information on purity, isotopic enrichment, and any potential impurities.

Experimental Protocol: Quantification of Dicamba using LC-MS/MS with this compound Internal Standard

The following protocol provides a generalized methodology for the analysis of Dicamba in various matrices, such as water, soil, or biological samples, using this compound as an internal standard. This method is based on established LC-MS/MS techniques, which are favored for their high sensitivity and selectivity, eliminating the need for complex derivatization steps often associated with gas chromatography (GC) methods.[1][2]

Standard Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of native (unlabeled) Dicamba and this compound in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), at a concentration of approximately 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions to create a calibration curve covering the expected concentration range of Dicamba in the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration. This solution will be used to spike all calibration standards, quality control samples, and unknown samples.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general solid-phase extraction (SPE) protocol for water samples:

-

Sample Fortification: To a known volume of the water sample, add a precise volume of the this compound internal standard spiking solution.

-

Sample Acidification: Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., formic acid) to ensure Dicamba is in its neutral form.

-

SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing methanol followed by acidified water through it.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove potential interferences.

-

Elution: Elute the retained Dicamba and this compound from the cartridge using a suitable organic solvent like methanol or acetonitrile.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dicamba: Monitor at least two specific precursor-to-product ion transitions.

-

This compound: Monitor the corresponding precursor-to-product ion transitions for the deuterated internal standard.

-

-

Data Analysis and Quantification

The concentration of Dicamba in the unknown samples is determined by calculating the ratio of the peak area of the native Dicamba to the peak area of the this compound internal standard. This ratio is then plotted against the concentrations of the calibration standards to generate a calibration curve. The concentration of Dicamba in the samples can then be interpolated from this curve. The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[3]

Visualizing the Workflow and Logic

To further clarify the experimental process and the principles of internal standard quantification, the following diagrams have been generated.

Caption: Analytical workflow for Dicamba quantification.

Caption: Logic of internal standard quantification.

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of Dicamba Methyl Ester-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of Dicamba methyl ester-d6. This deuterated internal standard is crucial for the accurate quantification of the herbicide Dicamba in various matrices. Understanding its fragmentation behavior is essential for developing and validating robust analytical methods.

Core Fragmentation Analysis

This compound, with deuterium (B1214612) labels on the methoxy (B1213986) and ester methyl groups, exhibits a characteristic fragmentation pattern under electron ionization. The fragmentation is primarily driven by the lability of the ester and methoxy groups, leading to a series of diagnostic ions. The presence of two chlorine atoms also results in characteristic isotopic patterns for chlorine-containing fragments.

The mass spectrum of the unlabeled Dicamba methyl ester serves as a foundational reference for interpreting the fragmentation of its deuterated analog. The key fragments of the unlabeled compound are observed to shift by +3 or +6 mass units in the d6-labeled compound, depending on which deuterated methyl groups are retained in the fragment ion.

Predicted Fragmentation Data for this compound

The following table summarizes the predicted prominent fragment ions, their mass-to-charge ratios (m/z), and their proposed structures for this compound, based on the known fragmentation of the unlabeled compound.

| m/z (Predicted) | Proposed Fragment Structure | Corresponding Unlabeled Fragment (m/z) | Deuterium Atoms Retained |

| 241 | [M]+• (Molecular Ion) | 235 | 6 |

| 210 | [M - •OCD3]+ | 205 | 3 |

| 182 | [M - •COOCD3]+ | 176 | 3 |

| 149 | [C7H2Cl2O]+• | 146 | 0 |

Fragmentation Pathway Visualization

The fragmentation of this compound is initiated by the ionization of the molecule, followed by cleavages at the ester and methoxy groups. The following diagram illustrates the primary fragmentation pathways.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

The following provides a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a composite based on established methods for the analysis of Dicamba and related herbicides.

1. Sample Preparation (Derivatization)

Dicamba is typically analyzed as its methyl ester for improved chromatographic performance. Since this compound is already in its ester form, derivatization is not required. It is commonly used as an internal standard, added to samples containing the native Dicamba acid prior to the methylation of the target analyte.

2. Gas Chromatography (GC) Conditions

-

Instrument: Agilent 7890B GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions

-

Instrument: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis.

-

Quantification Ion for this compound: m/z 241.

-

Qualifier Ions for this compound: m/z 210, 182.

-

Quantification Ion for Dicamba methyl ester: m/z 235.

-

Qualifier Ions for Dicamba methyl ester: m/z 205, 176.

-

-

Full Scan Mode: For qualitative analysis and confirmation of fragmentation patterns, a scan range of m/z 50-300 is appropriate.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers are encouraged to optimize the experimental conditions for their specific instrumentation and analytical needs.

A Technical Guide to the Physical and Chemical Differences Between Dicamba and Dicamba Methyl Ester-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical distinctions between the herbicide Dicamba and its deuterated methyl ester analog, Dicamba methyl ester-d6. This document is intended to serve as a comprehensive resource, offering detailed data, experimental protocols, and visual representations to support research and development activities.

Core Physical and Chemical Properties

A fundamental understanding of the physicochemical characteristics of Dicamba and its deuterated methyl ester is crucial for their effective application in experimental settings. The following tables summarize the key quantitative data for each compound.

Table 1: Physical and Chemical Properties of Dicamba

| Property | Value | Source |

| Chemical Formula | C₈H₆Cl₂O₃ | PubChem |

| Molecular Weight | 221.04 g/mol | PubChem |

| Appearance | White crystalline solid | [1] |

| Melting Point | 114-116 °C | [2] |

| Boiling Point | Decomposes before boiling | |

| Solubility in Water | 4.5 g/L (at 25 °C) | |

| pKa | 1.97 | |

| Vapor Pressure | 4.5 x 10⁻³ Pa (at 25 °C) |

Table 2: Physical and Chemical Properties of Dicamba Methyl Ester and this compound

| Property | Dicamba Methyl Ester | This compound | Source |

| Chemical Formula | C₉H₈Cl₂O₃ | C₉H₂D₆Cl₂O₃ | PubChem, MedChemExpress[1] |

| Molecular Weight | 235.06 g/mol | 241.10 g/mol | PubChem, MedChemExpress[1] |

| Appearance | Off-white solid | Not specified (expected to be similar) | ChemicalBook |

| Melting Point | Not specified | Not specified | |

| Boiling Point | ~336 °C (estimated) | Not specified (expected to be similar) | ChemicalBook |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | Not specified (expected to be similar) | ChemicalBook |

The primary chemical difference between Dicamba and Dicamba methyl ester is the presence of a methyl ester group in the latter, replacing the carboxylic acid group of Dicamba. This compound is a stable isotope-labeled version of the methyl ester, where the six hydrogen atoms of the methyl group are replaced with deuterium (B1214612) atoms. This isotopic labeling is the key distinction and confers its utility as an internal standard in mass spectrometry-based analytical methods.

Experimental Protocols

Synthesis of this compound (General Approach)

-

Esterification of Dicamba: Dicamba (3,6-dichloro-2-methoxybenzoic acid) serves as the starting material.

-

Reaction with Deuterated Methanol: The esterification is carried out using deuterated methanol (CD₃OD) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. The use of deuterated methanol ensures the incorporation of the d3-methyl group.

-

Purification: The resulting Dicamba methyl ester-d3 would then be purified using standard techniques like column chromatography or recrystallization.

To achieve d6 labeling on both the methoxy (B1213986) and ester methyl groups, a more complex synthesis starting from a precursor without the methoxy group and introducing both methyl groups using a deuterated methylating agent would be required.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is primarily utilized as an internal standard for the accurate quantification of Dicamba and its metabolites in various matrices, such as environmental and biological samples. The following is a representative protocol for its use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]

Objective: To accurately quantify the concentration of Dicamba in a sample matrix.

Materials:

-

Dicamba analytical standard

-

This compound (or a suitable deuterated Dicamba standard like Dicamba-d3) as the internal standard (IS)

-

High-purity solvents (e.g., acetonitrile (B52724), methanol, water)

-

Formic acid

-

Sample matrix (e.g., water, soil extract, urine)

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Dicamba in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the Dicamba stock solution to prepare a series of calibration standards at different concentrations (e.g., ranging from 0.1 ng/mL to 100 ng/mL).

-

Spike each calibration standard with a fixed concentration of the this compound internal standard solution.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

-

Perform sample extraction and clean-up procedures as required for the specific matrix to remove interfering substances. This may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

The final extract is typically evaporated and reconstituted in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared calibration standards and samples into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions: Use a suitable C18 column for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

-

Mass Spectrometry (MS/MS) Conditions: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Dicamba and this compound.

-

Dicamba: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion.

-

This compound: Monitor the transition of its corresponding deprotonated molecule to a specific fragment ion.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of Dicamba to the peak area of this compound against the concentration of Dicamba for the calibration standards.

-

Determine the concentration of Dicamba in the unknown samples by calculating their peak area ratios and interpolating from the calibration curve. The use of the internal standard corrects for variations in sample preparation, injection volume, and instrument response.[4]

-

Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis and differentiation of these compounds.

Caption: Synthetic relationship between Dicamba, its methyl ester, and the deuterated analog.

Caption: Experimental workflow for the quantification of Dicamba using a deuterated internal standard.

Caption: Logical relationship of property differences and primary applications.

References

CAS number and molecular weight of Dicamba methyl ester-d6

This technical guide provides an in-depth overview of Dicamba methyl ester-d6, a deuterated analog of the herbicide Dicamba methyl ester. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds.

Core Compound Data

This compound serves as a valuable internal standard for the quantification of Dicamba methyl ester in various matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its physical and chemical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₂D₆Cl₂O₃ |

| Molecular Weight | 241.10 g/mol [1][] |

| CAS Number (Unlabeled) | 6597-78-0[][3][4][5][6][7][8] |

| Appearance | Not available in search results |

| Storage | Store at -20°C[] |

Application in Experimental Protocols

This compound is primarily utilized as an internal standard in analytical chemistry. The deuteration of the molecule provides a distinct mass difference from the non-labeled analyte, allowing for accurate quantification while having nearly identical chemical and physical properties.

A general experimental workflow for the use of this compound as an internal standard is outlined below. This process is typical for residue analysis in environmental or agricultural samples.

Signaling Pathways of Dicamba

As a synthetic auxin herbicide, Dicamba's mode of action involves mimicking the plant hormone auxin (indole-3-acetic acid), leading to uncontrolled and disorganized plant growth and ultimately, plant death. The signaling pathway for auxin herbicides like Dicamba generally involves perception by auxin receptors, leading to downstream gene expression changes.

The simplified signaling pathway is depicted below.

Methodology for Signaling Pathway Visualization: The diagram was generated using the DOT language to illustrate the key molecular interactions in the auxin signaling pathway as affected by Dicamba. Nodes represent the key proteins and molecules, and edges represent their interactions.

Conclusion

This compound is an essential tool for the accurate and precise quantification of its non-deuterated counterpart in complex samples. Understanding its properties, applications in experimental workflows, and the biological pathways of the parent compound are crucial for researchers in environmental science and agricultural chemistry. The use of stable isotope-labeled standards like this compound enhances the reliability and robustness of analytical data.

References

Lacking Direct Data on Deuterated Form, Solubility of Parent Compound Dicamba Provides Key Insights

A comprehensive search for the solubility of Dicamba methyl ester-d6 in organic solvents has revealed no specific quantitative data for this deuterated analytical standard. However, by examining the solubility of the parent compound, Dicamba, researchers can gain valuable, albeit estimated, insights into its behavior in various organic solvents. This technical guide provides the available solubility data for Dicamba, outlines a general experimental workflow for solubility determination, and clarifies the relationship between the deuterated and non-deuterated forms.

Estimated Solubility in Organic Solvents

The following table summarizes the available solubility data for the parent compound, Dicamba, in various organic solvents. It is important to note that this data is for the non-deuterated form and should be considered an approximation for this compound.

| Organic Solvent | Solubility ( g/100 mL at 25 °C) |

| Acetone | 126 |

| Dichloromethane | 26 |

| Ethanol | 92.2 |

| Methanol | 137 |

| Toluene | 13 |

| Xylene | 20.2 |

| n-Hexane | 0.375 |

Source: PubChem CID 3030[2]

This data indicates that Dicamba has high solubility in polar protic and aprotic solvents like methanol, ethanol, and acetone, and lower solubility in nonpolar solvents like n-hexane.

General Experimental Protocol for Solubility Determination

While a specific experimental protocol for determining the solubility of this compound was not found, a general methodology for assessing the solubility of a solid compound in an organic solvent can be outlined. The following is a typical workflow:

-

Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or g/100 mL.

The following diagram illustrates this general experimental workflow.

Relationship and Inference of Solubility

The relationship between Dicamba, its methyl ester, and the deuterated methyl ester is crucial for understanding why the solubility data of the parent compound is a reasonable starting point. Dicamba is the parent carboxylic acid. Dicamba methyl ester is its corresponding ester, and this compound is the same ester with six deuterium (B1214612) atoms replacing six hydrogen atoms on the methyl group. The structural similarity suggests that their solubilities in organic solvents will be very similar.

The following diagram illustrates the logical relationship and the inference of solubility.

References

Methodological & Application

Application Note: High-Throughput Analysis of Dicamba in Environmental Samples by LC-MS/MS Using Dicamba Methyl Ester-d6

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the herbicide Dicamba in various environmental matrices. To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, Dicamba methyl ester-d6. The protocol detailed below is designed for researchers, scientists, and professionals in drug development and environmental monitoring, offering a reliable workflow from sample preparation to data analysis. This method avoids the need for complex derivatization procedures, providing a more rugged and time-efficient analytical approach.[][2]

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds in agriculture and non-crop settings.[3][4][5] Due to its potential for off-target movement and environmental contamination, there is a growing need for sensitive and reliable analytical methods to monitor its presence in various matrices such as water, soil, and air.[][3][4][5] LC-MS/MS has become the preferred technique for Dicamba analysis as it offers high selectivity and sensitivity without the need for the laborious derivatization steps required by gas chromatography-based methods.[][2] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities during sample preparation and injection.[5] This application note details a method using this compound as an internal standard for the accurate quantification of Dicamba.

Experimental Workflow

Caption: Experimental workflow for Dicamba analysis.

Materials and Reagents

-

Standards: Dicamba (analytical standard), this compound (internal standard).

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (ultrapure), Formic acid (reagent grade).

-

Equipment: LC-MS/MS system with an electrospray ionization (ESI) source, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

Protocols

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve Dicamba and this compound in methanol to prepare individual stock solutions of 100 µg/mL. Store at 4°C in amber vials.

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with the reconstitution solvent (e.g., 95:5 v/v 0.1% formic acid in water:methanol).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into samples, blanks, and calibration standards (e.g., 0.20 µg/mL).

Sample Preparation

The following are generalized protocols for water and soil samples. These may require optimization based on the specific matrix and expected concentration range.

Water Samples (Solid-Phase Extraction - SPE) [3][5]

-

Acidify the water sample (e.g., 500 mL) with formic acid.

-

Spike the sample with the internal standard solution.

-

Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

Soil and Foliage Samples (Solvent Extraction) []

-

Weigh a homogenized sample (e.g., 5 g) into a centrifuge tube.

-

Add the internal standard solution.[]

-

Add an extraction solvent, such as acetonitrile fortified with formic acid.[]

-

Shake or vortex vigorously for a specified time (e.g., 15 minutes).[]

-

Centrifuge the sample to separate the solid and liquid phases.[]

-

Take an aliquot of the supernatant and dilute it with the initial mobile phase for LC-MS/MS analysis.[]

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Phenomenex Kinetex F5 (or equivalent C18 column) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 50 µL |

| Column Temperature | 40°C |

| Gradient | Optimized for separation of Dicamba from matrix interferences. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Optimized for instrument (e.g., 120-150°C) |

| Desolvation Gas Flow | Optimized for instrument |

| Collision Gas | Argon |

MRM Transitions (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dicamba | 219.0 | 175.0 (Quantifier) | Optimized |

| 219.0 | 141.0 (Qualifier) | Optimized | |

| This compound | 240.0 | 181.0 (Quantifier) | Optimized |

Note: The exact m/z values for this compound should be confirmed based on the deuteration pattern. The precursor ion will be higher due to the methyl ester and the six deuterium (B1214612) atoms. The fragmentation will likely follow a similar pattern to Dicamba.

Quantitative Data Summary

The following table summarizes typical performance data for Dicamba analysis by LC-MS/MS, compiled from various sources.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [7] |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL (in solvent) | [][3][5] |

| Limit of Quantification (LOQ) | 1.0 - 3.0 µg/kg (in matrix) | [7] |

| Accuracy (Recovery) | 70 - 120% | [] |

| Precision (%RSD) | < 20% | [] |

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of Dicamba in environmental samples. The use of this compound as an internal standard is critical for achieving high accuracy and precision by compensating for matrix effects and variations in sample processing. The sample preparation protocols can be adapted for different matrices, and the LC and MS conditions can be optimized to achieve the desired sensitivity and throughput.

Conclusion

This application note provides a comprehensive protocol for the analysis of Dicamba using LC-MS/MS with this compound as an internal standard. The method is suitable for high-throughput environmental monitoring and research applications.

References

Gas chromatography-mass spectrometry protocol for Dicamba methyl ester-d6

An Application Note on the Gas Chromatography-Mass Spectrometry Protocol for Dicamba (B1670444) Methyl Ester-d6

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds in agriculture and lawn management.[1] Due to its potential for off-target movement and environmental contamination, sensitive and reliable analytical methods are crucial for its monitoring.[2] Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of dicamba; however, due to its low volatility, a derivatization step is required.[3] This typically involves converting the acidic herbicide into a more volatile ester form, most commonly the methyl ester.[2][3]

For accurate quantification and to compensate for matrix effects and variations during sample preparation, stable isotope-labeled internal standards are employed.[4] Dicamba methyl ester-d6, a deuterated analog of the dicamba methyl ester, serves as an ideal internal standard for this purpose.[4][5][6] This application note provides a detailed protocol for the analysis of Dicamba and its quantification using this compound as an internal standard by GC-MS.

Experimental Protocol

This protocol outlines the derivatization of dicamba, the preparation of standards, and the instrumental parameters for GC-MS analysis.

Materials and Reagents

-

Dicamba analytical standard

-

This compound (internal standard)

-

Methanol (B129727), HPLC grade

-

Boron trichloride (B1173362) (BCl₃) in methanol (12% w/w) or Boron trifluoride (BF₃) in methanol (14%)

-

Hexane (B92381) or Isooctane, HPLC grade

-

Anhydrous Sodium Sulfate (B86663)

-

Deionized water

-

Sample matrix (e.g., water, soil, plant tissue)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dicamba and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Dicamba stock solution in a suitable solvent like hexane or isooctane.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in the same solvent. Spike this solution into every calibration standard, blank, and sample to ensure a consistent final concentration.

Sample Preparation and Derivatization (Esterification)

This procedure is a general guideline and may need optimization based on the specific sample matrix.

-

Extraction: Extract Dicamba from the sample matrix using an appropriate method. For water samples, a liquid-liquid extraction with a solvent like methylene (B1212753) chloride can be used.[7] For soil or tissue, a solid-liquid extraction may be employed.[8]

-

Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Derivatization:

-

To the dried extract, add 2 mL of 12% BCl₃-methanol reagent.[9]

-

Heat the mixture at 60°C for 10-15 minutes in a sealed reaction vessel.[9]

-

Cool the vessel to room temperature.

-

Add 1 mL of deionized water and 1 mL of hexane (or isooctane).[9]

-

Vortex vigorously for 1-2 minutes to extract the derivatized Dicamba methyl ester into the organic layer.[9]

-

-

Final Preparation:

-

Allow the layers to separate.

-

Carefully transfer the upper organic layer to a clean vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.[9]

-

The sample is now ready for GC-MS analysis.

-

GC-MS Instrumental Parameters

The following parameters are a typical starting point and can be optimized for specific instrumentation.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Thermo Scientific TRACE GC Ultra or equivalent |

| Column | TraceGOLD TG-5MS (30 m x 0.25 mm, 0.25 µm) or Restek Rtx™-5 (40 m x 0.18 mm, 0.2 µm)[1][8] |

| Injection Volume | 1-2 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1.0 min)[8] |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min[8] |

| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 4 min)[8] |

| Mass Spectrometer | |

| MS System | Thermo Scientific PolarisQ Ion Trap, Agilent 6135 Single Quadrupole, or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |

| Ion Source Temp. | 250 °C[8] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative analysis is performed in SIM mode to enhance sensitivity and selectivity. The molecular weight of Dicamba methyl ester is approximately 234 g/mol , while the d6 variant is approximately 240 g/mol . The mass difference is due to the replacement of six hydrogen atoms with deuterium (B1214612) on the methoxy (B1213986) and methyl ester groups. The table below lists the recommended ions to monitor for both the analyte and the internal standard.

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Typical LOQ (ng/mL) |

| Dicamba methyl ester | ~10-12 | 234 | 203, 175 | 0.5[10] |

| This compound | ~10-12 | 240 | 206, 178 | N/A |

Note: Retention times are approximate and depend on the specific GC column and conditions. The m/z values represent the most abundant ions in the isotopic cluster for the molecular ion. The fragmentation of the d6 ester is predicted based on the known fragmentation of the non-deuterated form and d3-dicamba, where a key fragment involves the loss of the methoxy group (-OCH₃ vs -OCD₃).[11]

Workflow Visualization

The overall experimental workflow from sample receipt to final data analysis is depicted in the following diagram.

Caption: Experimental workflow for Dicamba analysis by GC-MS.

Conclusion

This protocol provides a comprehensive framework for the derivatization and subsequent GC-MS analysis of dicamba, utilizing this compound as an internal standard for reliable quantification. The use of Selected Ion Monitoring (SIM) ensures high sensitivity and selectivity, making this method suitable for detecting trace levels of dicamba in various environmental and agricultural samples. Researchers should perform proper validation of the method for their specific matrix and instrumentation to ensure data quality and accuracy.

References

- 1. gcms.cz [gcms.cz]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preparation method of micamba methyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 6. shimadzu.com [shimadzu.com]

- 7. Dicamba-methyl | C9H8Cl2O3 | CID 81070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Quantitative Analysis of Dicamba in Plant Tissues by Isotope Dilution LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds.[1][2] Its potential for off-target movement and subsequent damage to non-tolerant crops has necessitated the development of sensitive and robust analytical methods for its quantification in plant tissues.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this analysis, offering high sensitivity and selectivity without the need for cumbersome derivatization steps required by older gas chromatography-based methods.[3][4]

This application note provides a detailed protocol for the quantitative analysis of Dicamba in plant tissues using an isotope dilution method coupled with LC-MS/MS. The use of a stable isotope-labeled internal standard, such as d3-Dicamba or ¹³C₆-Dicamba, is crucial for mitigating matrix effects and ensuring high accuracy and precision in complex plant matrices.[4][5][6] This method is applicable for the analysis of Dicamba in various plant tissues, including soybean foliage and tobacco.[4][6]

Principle of Isotope Dilution

Isotope dilution is a powerful technique for quantitative analysis that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample extraction, cleanup, and LC-MS/MS analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as any sample loss or matrix-induced signal suppression or enhancement will affect both the analyte and the internal standard equally.

References

- 1. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS [mdpi.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. sciex.com [sciex.com]

- 5. epa.gov [epa.gov]

- 6. scispace.com [scispace.com]

Application Note: Quantification of Dicamba in Environmental Water Samples Using Solid-Phase Extraction with a Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and reliable method for the extraction and quantification of the herbicide Dicamba from water samples. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, coupled with the use of a stable isotope-labeled internal standard (e.g., ¹³C₆-Dicamba or D₃-Dicamba) to ensure accuracy and precision. The subsequent analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high recovery and low limits of detection, making it suitable for environmental monitoring and research applications.

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds.[1][2] Its potential for off-target movement and environmental contamination has led to an increased need for sensitive and accurate quantification methods in various matrices, particularly water.[1][2] Solid-phase extraction is a widely adopted technique for the selective extraction and concentration of analytes from complex sample matrices. The use of a stable isotope-labeled internal standard, which co-extracts with the target analyte, is crucial for correcting variations in extraction recovery and mitigating matrix effects during LC-MS/MS analysis.[1][2][3] This protocol provides a step-by-step guide for the solid-phase extraction of Dicamba from water samples.

Experimental Protocol

This protocol is designed for the extraction of Dicamba from water samples using polymeric reversed-phase SPE cartridges.

2.1 Materials and Reagents

-

SPE Device: Vacuum manifold for SPE

-

SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

-

Chemicals:

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

-

Standards:

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials for LC-MS/MS

-

2.2 Sample Preparation

-

Collect water samples in clean glass containers.

-

If samples contain particulate matter, centrifuge or filter them through a glass fiber filter.[4]

-

Measure 500 mL of the water sample into a clean glass flask.

-

Acidify the sample to a pH of approximately 2-3 by adding formic acid. This step ensures that Dicamba, an acidic herbicide, is in its neutral form to better retain on the reversed-phase sorbent.

-

Spike the sample with the labeled internal standard (e.g., Dicamba-¹³C₆) to a final concentration of 20 ng/L.[5]

2.3 Solid-Phase Extraction (SPE) Procedure

The following steps should be performed using an SPE vacuum manifold.

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the SPE cartridge.

-

Pass 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the prepared 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

-

Cartridge Washing:

-

After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any interfering polar compounds.

-

Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

-

Elution:

-

Place a clean collection tube inside the vacuum manifold.

-

Elute the retained Dicamba and the internal standard from the cartridge by passing 5 mL of methanol through it.

-

Collect the eluate in the collection tube.

-

2.4 Final Extract Preparation

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 0.5 mL of a solution of 95:5 (v/v) 0.1% formic acid in water:methanol.[5]

-

Vortex the sample to ensure the residue is fully dissolved.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The use of a labeled internal standard allows for accurate quantification and high recovery rates. The following table summarizes typical performance data for Dicamba analysis using SPE and LC-MS/MS from various studies.

| Parameter | Matrix | Labeled Standard | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Recovery | Water | D₃-Dicamba | 106 - 128% | - | - | [1][2] |

| Recovery | Soil | - | 83 ± 6% | - | - | [6] |

| Recovery | Water | - | 90 - 99% | - | - | [6] |

| LOD | Water | D₃-Dicamba | - | 0.1 ng/mL | - | [1][2] |

| LOD | Air | D₃-Dicamba | - | 1 ng/mL | - | [1][2] |

| LOQ | Air | - | - | - | 1.0 ng/sample | [5] |

| LOQ | General | D₃-Dicamba | - | - | 0.1 - 10 ng/mL | [3] |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of Dicamba.

References

- 1. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. cdpr.ca.gov [cdpr.ca.gov]

- 5. epa.gov [epa.gov]

- 6. WWRC 94-22: Abstract : Solid-Phase Extraction of Dicamba and Picloram from Water and Soil Samples for HPLC Analysis [library.wrds.uwyo.edu]

Application of Dicamba Methyl Ester-d6 in Agricultural Runoff Studies

Application Notes & Protocols for Researchers and Scientists

The accurate quantification of herbicides in agricultural runoff is critical for environmental monitoring and risk assessment. Dicamba (B1670444), a widely used broadleaf herbicide, is of particular concern due to its potential for off-target movement and environmental contamination. The use of a stable isotope-labeled internal standard, such as Dicamba methyl ester-d6, is a robust method to ensure the accuracy and reliability of analytical results, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] This document provides detailed application notes and protocols for the use of this compound in such studies.

Isotopically labeled internal standards are crucial in analytical chemistry as they help to correct for the loss of analytes during sample preparation and analysis, as well as to mitigate the variability in instrument response.[2] Deuterated standards, like D3-Dicamba, are particularly effective as they co-elute with the target analyte and compensate for matrix effects that can suppress or enhance the ion signal in mass spectrometry.[1][3]

Quantitative Data Summary

The use of a deuterated internal standard like D3-Dicamba allows for high recovery rates and low detection limits in complex matrices such as agricultural runoff.

| Parameter | Matrix | Method | Value | Reference |

| Analyte Recovery | Water | LC-MS | 106–128% | [1] |

| Analyte Recovery | Air | LC-MS | 88–124% | [1] |

| Limit of Detection (LOD) | Water | LC-MS | 0.1 ng/mL | [1] |

| Limit of Detection (LOD) | Air | LC-MS | 1 ng/mL | [1] |

| Limit of Quantitation (LOQ) | Water | LC-MS | 0.1 ng/mL | [1] |

| Limit of Quantitation (LOQ) | Air | LC-MS | 5 ng/mL | [1] |

| Calibration Range | Neat Solutions | LC-MS/MS | 0.025 - 50 µg/L | [4] |

| ISTD Peak Area %CV | Soy Foliage & Soil | LC-MS/MS | 21% | [4] |

Experimental Protocols

Sample Collection and Preparation

Proper sample collection and preparation are paramount to obtaining accurate results.

a. Water Sample Collection:

-

Collect water samples from agricultural runoff sources in clean, amber glass bottles to prevent photodegradation.

-

To prevent microbial degradation of the analyte, samples should be kept chilled and transported to the laboratory as soon as possible.[5]

-

For every 20 samples, it is recommended to prepare one field blank and one field duplicate for quality control.

b. Sample Preparation for LC-MS/MS Analysis: This protocol is adapted from established methods for the analysis of dicamba in water samples.[1][6]

-

Filtration: Filter the collected water samples through a 0.2-μm pore size filter to remove suspended solids.[7]

-

Spiking with Internal Standard:

-

Take a 500 mL aliquot of the filtered water sample.

-

Spike the sample with a known concentration of this compound (or D3-dicamba) solution. The concentration of the internal standard should be within the linear range of the instrument and comparable to the expected concentration of the analyte. For example, for expected dicamba concentrations of 0.1, 1, and 10 ng/mL, the internal standard can be added at concentrations of 0.2, 1, and 10 ng/mL, respectively.[1]

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., ISOLUTE 100 mg/10 mL) according to the manufacturer's instructions.

-

Load the spiked water sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard from the cartridge using a suitable solvent.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 200 µL) of a solvent compatible with the LC-MS system (e.g., acetonitrile (B52724) with 0.1% v/v formic acid).[1]

-

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of pesticides.[4][8]

-

Chromatographic Conditions:

-

Column: A suitable column for the separation of polar compounds, such as a Phenomenex Kinetex F5, should be used.[4]

-

Mobile Phase: A gradient elution with a mixture of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile) is typically employed.

-

Injection Volume: 20 µL.[1]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative mode electrospray ionization (ESI-) is effective for acidic herbicides like dicamba.[4]

-

Detection: Selected Ion Monitoring (SIM) of precursor and fragment ions for both dicamba and its deuterated internal standard.[1]

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for dicamba and this compound should be optimized for the instrument being used.

-

Diagrams

Caption: Experimental workflow for the analysis of Dicamba in agricultural runoff.

References

- 1. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. sciex.com [sciex.com]

- 5. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]

- 6. waters.com [waters.com]

- 7. mdpi.com [mdpi.com]

- 8. chromatographytoday.com [chromatographytoday.com]

Application Notes and Protocols for the Determination of Dicamba in Environmental Samples Utilizing Deuterated Internal Standards

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds in agriculture and non-crop areas. Due to its potential for off-target movement and environmental contamination, sensitive and accurate analytical methods are crucial for monitoring its presence in various matrices such as water, soil, and plant tissues. The use of deuterated internal standards, such as Dicamba-d3 or ¹³C₆-Dicamba, is a critical component of robust analytical methodologies, as it corrects for variations in sample preparation, extraction efficiency, and instrument response. This document provides detailed application notes and protocols based on methodologies aligned with U.S. Environmental Protection Agency (EPA) guidelines, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which have become the preferred method over older gas chromatography (GC) techniques that require time-consuming derivatization steps.[1]

While no single EPA method is exclusively dedicated to Dicamba analysis using deuterated standards, the principles are drawn from methods like EPA Method 8321B, which allows for the use of isotopically labeled internal standards for the analysis of solvent-extractable nonvolatile compounds.[2][3] Modern laboratory-developed methods offer high sensitivity and selectivity, eliminating the need for derivatization.[1][4]

Analytical Principles

The core of the analytical approach involves extracting Dicamba and the deuterated internal standard from the sample matrix, followed by cleanup and analysis using LC-MS/MS. The internal standard is added at a known concentration at the beginning of the sample preparation process. By comparing the instrument response of the native Dicamba to that of the deuterated internal standard, accurate quantification can be achieved, compensating for any analyte loss during sample processing and for matrix effects that can suppress or enhance the instrument's signal.[5][6]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Dicamba in various matrices using LC-MS/MS with deuterated internal standards.

Table 1: Method Detection and Quantitation Limits

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation |

| Dicamba | Water | 0.1 ng/mL | 0.1 ng/mL | [5][6][7] |

| Dicamba | Air | 1 ng/mL | 5 ng/mL | [5][7] |

| Dicamba | Water | 0.008 - 0.014 µg/L | 0.05 µg/L | [8] |

| Dicamba | Soil & Soy Foliage | <1 ng/mL | - | [9] |

| 5-OH Dicamba | Soil & Soy Foliage | 1 ng/mL | - | [9] |

Table 2: Analyte Recovery and Precision

| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD%) | Citation |

| Water | 0.1, 1, 10 ng/mL | 106 - 128% | Not Specified | [5][6] |

| Air | Not Specified | 88 - 124% | Not Specified | [5][6] |

| Soil & Soy Foliage | Not Specified | 70 - 150% | <20% | [9] |

| Water | 0.05, 0.50 µg/L | 94.7 - 97.4% | 2.5 - 3.7% | [8] |

Experimental Protocols

The following are detailed protocols for the analysis of Dicamba in water and soil/vegetation samples.

Protocol 1: Determination of Dicamba in Water Samples

This protocol is based on solid-phase extraction (SPE) followed by LC-MS/MS analysis.[5][10][11]

1. Materials and Reagents

-

Dicamba analytical standard

-

Dicamba-d3 or ¹³C₆-Dicamba internal standard

-

Methanol (B129727), Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Reagent water (HPLC grade)

-

Sulfuric acid

-

Solid Phase Extraction (SPE) cartridges (e.g., polymeric sorbent)

-

Nitrogen gas for evaporation

2. Standard Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of Dicamba and the deuterated internal standard in methanol.[12]

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions in a mixture of 95:5 (v/v) 0.1% formic acid in water and methanol.[12] A typical calibration range is 0.10 pg/µL to 80 pg/µL.[12]

-

Internal Standard Spiking Solution: Prepare a solution of the deuterated internal standard at a concentration appropriate to yield a mid-range response in the calibration curve (e.g., 20 pg/µL).[12]

3. Sample Preparation and Extraction a. For a 500 mL water sample, acidify to a pH < 2 with sulfuric acid.[11] b. Add a known amount of the deuterated internal standard spiking solution to the sample. c. Condition the SPE cartridge with methanol followed by reagent water.[11] d. Load the sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min. e. After loading, wash the cartridge with reagent water to remove interferences. f. Dry the cartridge under a stream of nitrogen or by vacuum. g. Elute the analytes from the cartridge with an appropriate solvent, such as acetonitrile or methanol.[11] h. Evaporate the eluate to near dryness under a gentle stream of nitrogen at 30°C.[6] i. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.[6][12]

4. LC-MS/MS Analysis

-

LC Column: A column suitable for polar, low molecular weight species, such as a Phenomenex Kinetex F5 (100 x 3 mm, 2.6 µm), is recommended.[1][4]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) is commonly used.[1][6]

-

MS Detection: Electrospray ionization (ESI) in negative ion mode is optimal for Dicamba.[1] Monitor at least two multiple reaction monitoring (MRM) transitions for both Dicamba and the deuterated internal standard for quantification and confirmation.[1][6]

Protocol 2: Determination of Dicamba in Soil and Vegetation Samples

This protocol involves solvent extraction followed by LC-MS/MS analysis.[1][9]

1. Materials and Reagents

-

Same as for water analysis, with the addition of formic acid-fortified acetonitrile.

2. Standard Preparation

-

Follow the same procedure as for water analysis.

3. Sample Preparation and Extraction a. Weigh 5 g of a homogenized soil or vegetation sample into a centrifuge tube.[9] b. Add a known amount of the deuterated internal standard spiking solution.[9] c. Add a suitable volume of formic acid-fortified acetonitrile.[9] d. Shake vigorously for approximately 15 minutes.[9] e. Centrifuge the sample at around 4000 rpm.[9] f. Collect the supernatant.[9] g. Dilute an aliquot of the supernatant with the aqueous mobile phase before analysis.[9]

4. LC-MS/MS Analysis

-

The LC-MS/MS conditions are generally the same as those used for water analysis.

Visualizations

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. epa.gov [epa.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. epa.gov [epa.gov]

- 9. sciex.com [sciex.com]

- 10. researchgate.net [researchgate.net]

- 11. weber.hu [weber.hu]

- 12. epa.gov [epa.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Dicamba Analysis with Dicamba Methyl Ester-d6

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dicamba methyl ester-d6 as an internal standard to overcome matrix effects in Dicamba analysis.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard necessary for Dicamba analysis?

A1: An internal standard (IS) is crucial in quantitative mass spectrometry to correct for variations in sample preparation, injection volume, and instrument response. Most importantly, an IS helps to compensate for "matrix effects," which are the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix.[1][2] By using a stable isotope-labeled internal standard like this compound, which has nearly identical chemical and physical properties to the analyte (Dicamba), it can be assumed that both compounds will be affected by the matrix in the same way. This allows for accurate quantification of Dicamba even in complex matrices.

Q2: What is the difference between this compound and D3-Dicamba? Can they be used interchangeably?

A2: this compound is the deuterated form of the methyl ester of Dicamba, while D3-Dicamba is the deuterated form of the Dicamba acid.[3] While both can be used as internal standards for Dicamba analysis, the choice depends on the specific analytical method. If the method involves derivatization of Dicamba to its methyl ester before analysis (e.g., in some GC-MS methods), then this compound is the more appropriate internal standard. For LC-MS/MS methods that analyze the Dicamba acid directly, D3-Dicamba is a more suitable choice.[1][4] It is critical to use the internal standard that most closely mimics the analyte's form throughout the entire analytical process.

Q3: How can I assess the extent of matrix effects in my samples?

A3: The presence and magnitude of matrix effects can be evaluated by comparing the signal response of an analyte in a pure solvent standard to its response in a sample matrix where the analyte has been spiked at the same concentration (post-extraction). The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates signal suppression, and a value >100% indicates signal enhancement.

Q4: What are acceptable recovery ranges for Dicamba analysis?